molecular formula C17H22ClNO4 B3026837 1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid CAS No. 1146894-87-2

1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid

Cat. No. B3026837
M. Wt: 339.8
InChI Key: GEALBOFUJXQVSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidine carboxylates involves multi-step reactions, starting from various piperidine derivatives. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid, facilitated by 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . Another example is the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, which was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was carried out in three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and further validated by single crystal XRD data . The compound crystallized in the monoclinic crystal system with specific unit cell parameters. Similarly, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed by FT-IR, 1H NMR, 13C NMR, and MS, with the optimal molecular structure determined by DFT calculations .

Chemical Reactions Analysis

The tert-butyl piperidine carboxylates synthesized in these studies are intermediates that can be used in further chemical reactions to produce biologically active compounds. For instance, the tert-butyl piperidine derivative synthesized in is an important intermediate for the production of crizotinib, a drug used in cancer treatment. The chemical reactions involved in the synthesis of these intermediates are characterized by specific steps such as condensation, acylation, sulfonation, and substitution, which are common in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. The intermolecular interactions, such as weak C–H···O interactions and aromatic π–π stacking, contribute to the three-dimensional architecture of the compounds, as observed in the crystal structure of the compound in . The DFT study, hirshfeld surface analysis, and vibrational analysis conducted in provide insights into the electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The compound has been utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. This process involves several steps, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine, and is significant in the synthesis of enantiomerically pure compounds (Xue et al., 2002).
  • It has been used in the preparation of various heterocyclic ketones, particularly in the Pfitzinger reaction. This reaction synthesizes quinoline-4-carboxylic acids fused with heterocycles, demonstrating its utility in developing complex molecular architectures (Moskalenko et al., 2011).

Material Science and Polyamide Synthesis

  • The compound has found applications in the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides show significant solubility and thermal stability, indicating potential applications in material science (Hsiao et al., 2000).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, it has been used in the synthesis of novel (4-piperidinyl)-piperazines, which are potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. This highlights its role in the development of new pharmaceutical compounds (Chonan et al., 2011).

Biochemistry and Folate Metabolism Research

  • The compound has been involved in the synthesis of 5-deaza-7-desmethylene analogues of 5,10-methylene-5,6,7,8-tetrahydrofolic acid and related compounds. These compounds are important for studying folate-mediated one-carbon metabolism, which is crucial in biochemistry and medicinal chemistry research (Rosowsky et al., 1994).

properties

IUPAC Name

4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEALBOFUJXQVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133275
Record name 1,4-Piperidinedicarboxylic acid, 4-(2-chlorophenyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid

CAS RN

1146894-87-2
Record name 1,4-Piperidinedicarboxylic acid, 4-(2-chlorophenyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146894-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperidinedicarboxylic acid, 4-(2-chlorophenyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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